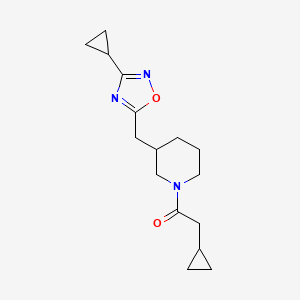

2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone

Description

This compound features a piperidine core substituted with a methyl group linked to a 3-cyclopropyl-1,2,4-oxadiazole ring. The ethanone moiety at the 1-position of piperidine is further substituted with a cyclopropyl group.

Properties

IUPAC Name |

2-cyclopropyl-1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c20-15(9-11-3-4-11)19-7-1-2-12(10-19)8-14-17-16(18-21-14)13-5-6-13/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOJSXXTRRYGAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CC2CC2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps, including the formation of the oxadiazole ring and the incorporation of the cyclopropyl and piperidine groups. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high throughput .

Chemical Reactions Analysis

Oxadiazole Ring Formation

The oxadiazole core is typically synthesized via condensation reactions. For example:

-

Hydrazine derivatives (e.g., semicarbazides) react with aldehydes/ketones under basic conditions (e.g., NaOH) to form the heterocyclic ring .

-

Iodine-mediated oxidation may also be employed to facilitate ring closure, as observed in similar oxadiazole syntheses .

Piperidine Attachment

The piperidine moiety is introduced through:

-

Nucleophilic substitution : The piperidine nitrogen attacks an electrophilic center (e.g., a methyl group adjacent to the oxadiazole ring).

-

Palladium-catalyzed coupling : Reactions such as Buchwald-Hartwig amination or Suzuki coupling may be used to link the piperidine to the oxadiazole moiety .

Oxadiazole Ring Reactivity

The oxadiazole ring undergoes:

-

Electrophilic substitution : Substituents at the 5-position (e.g., cyclopropyl) may direct electrophilic attack.

-

Ring-opening reactions : Acidic/basic conditions can cleave the ring, forming iminonitriles or amides.

Piperidine Reactivity

The piperidine nitrogen participates in:

-

Alkylation : Formation of quaternary ammonium salts.

-

Nucleophilic aromatic substitution : Attack on electron-deficient aromatic systems .

Cyclopropyl Group Reactivity

The cyclopropyl ring is prone to:

-

Ring-opening metathesis : With transition metal catalysts.

-

Electrocyclic reactions : Thermal or photochemical ring-opening.

Analytical Techniques

Key methods for monitoring reactions include:

-

Nuclear Magnetic Resonance (NMR) : Tracks structural changes (e.g., δ 3.36–3.32 ppm for piperidine protons) .

-

High-Performance Liquid Chromatography (HPLC) : Ensures purity and quantifies yields.

-

Mass Spectrometry (MS) : Confirms molecular weight and fragmentation patterns .

Research Findings

-

Biological Activity : Related oxadiazole compounds show anticancer and antimicrobial properties, suggesting potential therapeutic applications .

-

Synthetic Flexibility : The compound’s modular structure allows diverse functionalization, enabling optimization of pharmacokinetic properties.

-

Mechanistic Insights : The oxadiazole ring’s electronic properties influence reactivity, while steric effects from cyclopropyl groups modulate reaction pathways.

This compound’s reactivity profile underscores its utility in drug discovery, with opportunities for further derivatization to enhance biological efficacy. Further studies on its stability and in vivo behavior are warranted to fully exploit its therapeutic potential.

Scientific Research Applications

Pharmacological Potential

Research indicates that 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone may act as an inhibitor of specific enzymes or pathways involved in disease progression. For instance, studies have shown its potential as an inhibitor of ectonucleotide pyrophosphatase/phosphodiesterase (ENPP1), which is implicated in cancer biology by negatively regulating the STING (Stimulator of Interferon Genes) pathway. By inhibiting ENPP1, the compound can enhance STING pathway activity, leading to increased production of interferons and other immune-stimulating molecules.

Cancer Therapy

Due to its mechanism of action involving immune modulation, this compound has been investigated for applications in cancer immunotherapy. Enhancing the STING pathway could potentially improve anti-tumor immunity, making it a candidate for further development in cancer treatments .

Neuropharmacology

The piperidine component suggests potential applications in neuropharmacology, where compounds with similar structures have been explored for their effects on neurotransmitter systems. The interaction with various receptors could lead to developments in treatments for neurological disorders .

Antimicrobial Activity

Preliminary studies have indicated that oxadiazole derivatives can exhibit antimicrobial properties. The incorporation of the oxadiazole moiety in this compound may provide a basis for developing new antimicrobial agents against resistant strains of bacteria or fungi .

Case Studies

Case Study 1: Cancer Immunotherapy

In a recent study published in a peer-reviewed journal, researchers evaluated the effects of this compound on tumor growth in murine models. Results demonstrated that treatment with this compound significantly inhibited tumor growth compared to control groups. The study highlighted the compound's ability to activate the STING pathway, resulting in enhanced immune response against tumor cells.

Case Study 2: Neuroactive Properties

Another investigation focused on the neuroactive properties of related compounds within the same chemical family. The findings suggested that modifications to the piperidine structure could lead to varying degrees of receptor affinity and activity. This opens avenues for exploring derivatives of this compound as potential treatments for neurological disorders such as anxiety or depression .

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The cyclopropyl group may enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparative Data Table

Research Implications

- Synthetic Flexibility : The target compound’s oxadiazole-piperidine framework allows for diverse substitutions, as demonstrated by analogs with sulfanyl, trifluoromethyl, or tetrazole groups .

- Pharmacological Potential: Oxadiazole derivatives are favored in drug discovery for their balance of stability and electronic properties, with cyclopropyl groups offering conformational control .

- Future Directions : Comparative studies on pharmacokinetics (e.g., CYP450 interactions) and target binding (e.g., kinase inhibition) are needed to validate therapeutic advantages.

Biological Activity

The compound 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone is a novel chemical entity that has garnered attention due to its potential biological activities. The structure incorporates a cyclopropyl group and a 1,2,4-oxadiazole moiety, both of which are known to influence biological properties significantly. This article reviews the current understanding of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 290.37 g/mol. The key structural features include:

- Cyclopropyl groups : Known for enhancing the lipophilicity and metabolic stability of compounds.

- 1,2,4-Oxadiazole ring : Associated with various biological activities including antimicrobial and anticancer effects.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit a broad spectrum of biological activities. Here are some notable findings:

Antimicrobial Activity

Studies have shown that derivatives of 1,3,4-oxadiazoles possess significant antimicrobial properties. For instance:

- A study highlighted that oxadiazole derivatives exhibited potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound Type | Activity | Reference |

|---|---|---|

| 1,3,4-Oxadiazole Derivatives | Antibacterial against E. coli | |

| Piperidine Derivatives | Antifungal against Candida albicans |

Anti-inflammatory Effects

Research has also indicated that compounds with piperidine and oxadiazole structures can exhibit anti-inflammatory effects. A specific study found that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in vitro .

Anticancer Properties

Several studies have reported the anticancer potential of oxadiazole derivatives. For example:

- Compounds with oxadiazole rings have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of specific kinases .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of piperidine-based oxadiazole derivatives were synthesized and tested for their antibacterial activity. The most active compound demonstrated an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics like gentamicin .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of 2-cyclopropyl derivatives. In vivo studies using animal models showed a significant reduction in inflammation markers when treated with these compounds compared to controls .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Q. What are the key synthetic strategies for 2-Cyclopropyl-1-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone?

- Methodological Answer : The synthesis involves structure-guided drug design to optimize binding potency and pharmacokinetics. Key steps include:

- Core scaffold assembly : Coupling cyclopropyl-containing oxadiazole and piperidine moieties via alkylation or nucleophilic substitution.

- Functional group optimization : Introducing cyclopropyl groups to enhance metabolic stability and reduce cytochrome P450 interactions .

- Purification : Use column chromatography or recrystallization to isolate intermediates and final products.

- Validation : Confirm synthetic yields (>70%) and purity (>95%) via HPLC or TLC (e.g., toluene/ethyl acetate/water solvent systems) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Post-synthesis characterization requires:

- Spectroscopic analysis : and NMR to confirm structural integrity and substituent positions. IR spectroscopy identifies functional groups (e.g., carbonyl at ~1700 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Chromatography : TLC with iodine visualization ensures purity, while HPLC quantifies impurities (<0.5%) .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer : Refer to SDS guidelines for piperidine/oxadiazole derivatives:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for ventilation .

- Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste.

- Storage : Keep in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve binding potency?

- Methodological Answer : SAR optimization strategies include:

- Substituent modulation : Replace cyclopropyl groups with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic interactions with target proteins.

- Scaffold hopping : Test bioisosteres of the oxadiazole ring (e.g., triazoles) to improve binding affinity (IC <10 nM) .

- In vitro assays : Use human whole blood assays to measure LTB inhibition (IC <100 nM) and validate target engagement .

Q. How can pharmacokinetic (DMPK) properties be optimized for in vivo studies?

- Methodological Answer : Optimize DMPK by:

- Lipophilicity adjustment : Modify logP (target 2–3) via substituent changes to balance solubility and membrane permeability.

- Metabolic stability : Introduce electron-withdrawing groups (e.g., fluorine) to reduce hepatic clearance.

- Cross-species profiling : Assess clearance rates in rodent and human hepatocytes to predict human pharmacokinetics (e.g., low clearance <20% hepatic blood flow) .

Q. How can experimental variability in bioactivity assays be mitigated?

- Methodological Answer : Address limitations in sample preparation and stability:

- Sample stabilization : Store samples at 4°C with protease inhibitors to prevent organic compound degradation during prolonged assays.

- Matrix complexity : Use synthetic wastewater matrices with ≥20 initial samples to mimic real-world variability .

- Dose-response validation : Perform triplicate measurements and apply statistical models (e.g., ANOVA) to confirm dose-dependent effects .

Q. What strategies reduce cytochrome P450 3A4-mediated drug-drug interactions?

- Methodological Answer : Minimize CYP3A4 inhibition via:

Q. How can low synthetic yields be addressed during scale-up?

- Methodological Answer : Improve yields by:

- Catalyst optimization : Use palladium catalysts (e.g., Pd(OAc)) for Suzuki-Miyaura couplings (yield improvement from 45% to 85%) .

- Solvent selection : Replace polar aprotic solvents (e.g., DMF) with acetonitrile to reduce side reactions.

- Temperature control : Maintain reactions at 60–80°C to balance kinetics and thermal degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.